6-Bromo-4-methyl-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid
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Overview
Description
6-Bromo-4-methyl-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid is a compound belonging to the benzopyran family, which is known for its diverse biological and pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-4-methyl-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid typically involves the bromination of 4-methyl-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid. One common method includes the use of bromine in acetic acid as the brominating agent. The reaction is carried out at room temperature, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, are often employed to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-4-methyl-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Halogen substitution reactions can replace the bromine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives .
Scientific Research Applications
6-Bromo-4-methyl-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Bromo-4-methyl-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context .
Comparison with Similar Compounds
Similar Compounds
4-Methyl-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid: Lacks the bromine atom, which may affect its reactivity and biological activity.
6-Fluoro-4-methyl-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid: Contains a fluorine atom instead of bromine, leading to different chemical and biological properties.
Uniqueness
6-Bromo-4-methyl-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with biological targets. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C11H11BrO3 |
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Molecular Weight |
271.11 g/mol |
IUPAC Name |
6-bromo-4-methyl-2,3-dihydrochromene-4-carboxylic acid |
InChI |
InChI=1S/C11H11BrO3/c1-11(10(13)14)4-5-15-9-3-2-7(12)6-8(9)11/h2-3,6H,4-5H2,1H3,(H,13,14) |
InChI Key |
UHWBFNMOEDKLOQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCOC2=C1C=C(C=C2)Br)C(=O)O |
Origin of Product |
United States |
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